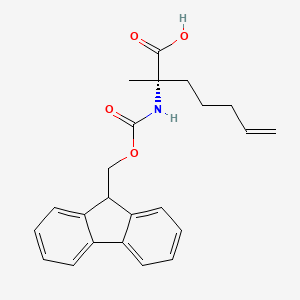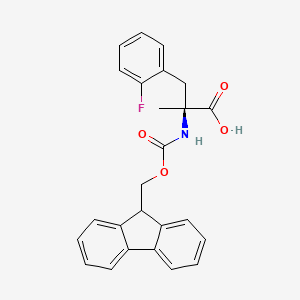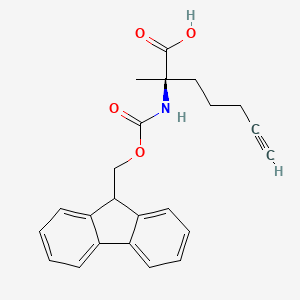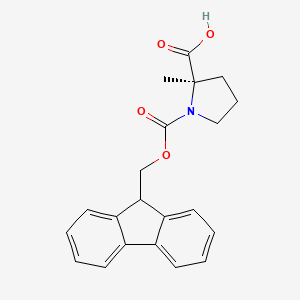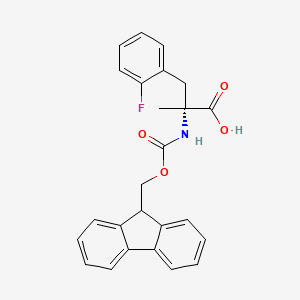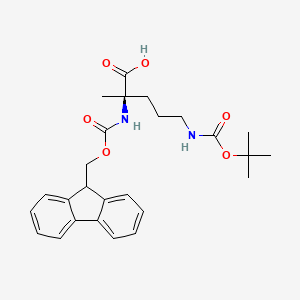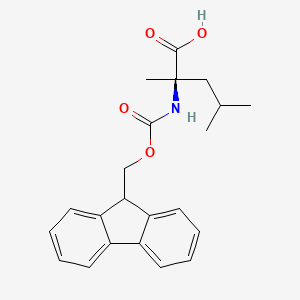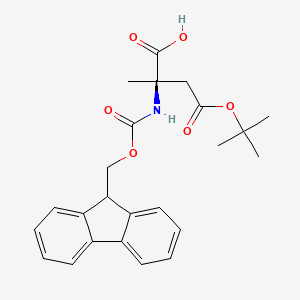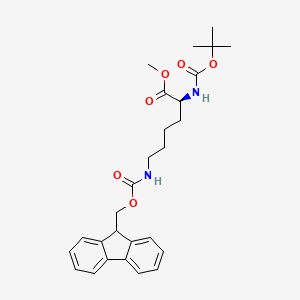
Boc-Lys(Fmoc)-OMe
Vue d'ensemble
Description
“Boc-Lys(Fmoc)-OMe” is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .Molecular Structure Analysis
The molecular formula of “this compound” is C26H32N2O6 . Its molecular weight is 468.54 g/mol . The InChI key is UMRUUWFGLGNQLI-QFIPXVFZSA-N .Chemical Reactions Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has an optical activity of [α]20/D −12±1°, c = 1% in DMF . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Gelation and Nanomaterials : Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s, synthesized using Fmoc N-hydroxysuccinimide este (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively, have been found to serve as effective organogelators. They can form stable thermo-reversible organogels in various solvents and self-assemble into 3D nanostructures like nanofibers, nanoribbons, or nanotubes. This has implications in the development of novel nanomaterials and gel-based applications (Zong et al., 2016).
Peptide Synthesis : Studies have shown the utility of Fmoc-L-Lys(Boc)-OMe in the synthesis of polypeptides. It has been used for protecting amino groups during the synthesis process, demonstrating improvements in yield and purity, which is critical in peptide synthesis and pharmaceutical applications (Zhao & Key, 2013).
Radiopharmaceuticals : Fmoc-Lys(Boc)-OH, a derivative of lysine, has been utilized in the synthesis of radiolabeled peptides for medical applications, such as imaging and therapy. Its role in solid-phase peptide synthesis allows for site-specific incorporation of radiolabeling agents, enhancing the effectiveness and precision of radiopharmaceuticals (Surfraz et al., 2007).
Solid-Phase Peptide Synthesis (SPPS) : The compound has been used for the synthesis of peptides containing monomethylated lysine, demonstrating its utility in the precise and efficient synthesis of modified peptides, which are crucial in both research and therapeutic applications (Huang et al., 2007).
Prodrug Development : In cancer research, derivatives of lysine such as Boc-Lys(Fmoc)-OMe have been explored for developing prodrugs that can be selectively activated in cancer cells. This approach aims to improve the selectivity and effectiveness of cancer treatments (Ueki et al., 2016).
Mécanisme D'action
Target of Action
Boc-Lys(Fmoc)-OMe is a derivative of the amino acid lysine, which is used as a reagent in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
The compound interacts with its targets by coupling with the peptide sequences during the synthesis process . This interaction results in the incorporation of the lysine derivative into the peptide sequence, thereby influencing the properties of the resulting peptide.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound plays a crucial role in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Boc-Lys(Fmoc)-OMe is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino groups of lysine during the synthesis process . The Fmoc group protects the α-amino group, while the Boc group protects the ε-amino group. This dual protection is essential for the selective deprotection and coupling of amino acids, ensuring the correct sequence of the peptide chain.
In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For instance, it is used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . Additionally, it is involved in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can interact with cell surface receptors, influencing signal transduction pathways and altering cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group is removed using a base such as piperidine, exposing the α-amino group for coupling reactions . The Boc group is removed using an acid such as trifluoroacetic acid (TFA), exposing the ε-amino group . These deprotection steps are crucial for the stepwise assembly of peptide chains, allowing for the precise synthesis of peptides with desired sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness in peptide synthesis. The compound is stable under standard storage conditions (2-8°C) but can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that this compound maintains its protective properties, ensuring the integrity of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound facilitates efficient peptide synthesis without causing adverse effects . At high doses, there may be toxic effects due to the accumulation of deprotected amino groups, which can interfere with normal cellular functions .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The deprotection of the Fmoc and Boc groups is a key step in these pathways, allowing for the sequential addition of amino acids to the growing peptide chain . Enzymes such as piperidine and TFA play a crucial role in these deprotection steps, ensuring the correct assembly of the peptide .
Transport and Distribution
Within cells, this compound is transported and distributed to specific sites where peptide synthesis occurs. The compound interacts with transporters and binding proteins that facilitate its localization to the endoplasmic reticulum and other organelles involved in protein synthesis . This targeted distribution ensures the efficient synthesis of peptides within the cellular environment .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place . The presence of targeting signals and post-translational modifications directs the compound to these compartments, ensuring its involvement in the synthesis of peptides .
Propriétés
IUPAC Name |
methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZDVABASFMMF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718456 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133628-28-1 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




